molecular formula C17H16N8O2S B10932599 N-(1-benzyl-1H-pyrazol-3-yl)-5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10932599
M. Wt: 396.4 g/mol
InChI Key: ZXSZPAWXCCWFQY-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine: is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation of the pyrazole ring is usually carried out using benzyl halides in the presence of a base such as potassium carbonate.

    Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives.

    Coupling of the pyrazole and thiadiazole rings: The final step involves the coupling of the benzylated pyrazole with the thiadiazole derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxides or hydroxyl derivatives.

    Substitution: Formation of substituted pyrazole or thiadiazole derivatives.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Employed as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine: Similar structure but lacks the nitro group.

    N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine: Similar structure but with different substituents on the pyrazole ring.

Uniqueness

The presence of both nitro and benzyl groups in N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C17H16N8O2S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-(1,5-dimethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H16N8O2S/c1-11-15(25(26)27)14(22-23(11)2)16-19-20-17(28-16)18-13-8-9-24(21-13)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,20,21)

InChI Key

ZXSZPAWXCCWFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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